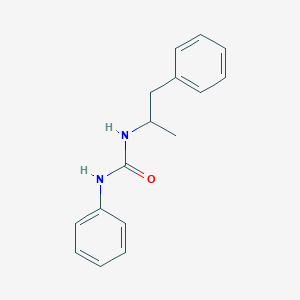

1-Phenyl-3-(1-phenylpropan-2-yl)urea

Description

Properties

Molecular Formula |

C16H18N2O |

|---|---|

Molecular Weight |

254.33 g/mol |

IUPAC Name |

1-phenyl-3-(1-phenylpropan-2-yl)urea |

InChI |

InChI=1S/C16H18N2O/c1-13(12-14-8-4-2-5-9-14)17-16(19)18-15-10-6-3-7-11-15/h2-11,13H,12H2,1H3,(H2,17,18,19) |

InChI Key |

KVPDHNKSKXROKT-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=CC=CC=C1)NC(=O)NC2=CC=CC=C2 |

Origin of Product |

United States |

An In-Depth Technical Guide on 1-Phenyl-3-(1-phenylpropan-2-yl)urea: Physicochemical Profiling, Synthesis, and Validation

Executive Summary

In the landscape of modern medicinal chemistry and drug development, unsymmetrical urea derivatives serve as highly privileged pharmacophores. 1-Phenyl-3-(1-phenylpropan-2-yl)urea is a structurally compelling compound that merges a rigid hydrogen-bonding urea core with the flexible, lipophilic architecture of an amphetamine-derived side chain (1-phenylpropan-2-yl). As a Senior Application Scientist, I have designed this whitepaper to provide a rigorous, causality-driven guide to the physicochemical properties, synthetic methodologies, and analytical validation of this specific molecule.

This guide moves beyond theoretical overviews, offering self-validating experimental protocols designed to ensure high-fidelity synthesis and orthogonal analytical confirmation for downstream biological or pharmacological applications.

Part 1: Physicochemical Profiling & Structural Causality

Before initiating any synthetic or analytical workflow, it is critical to establish the precise physicochemical parameters of the target molecule. The molecular formula for 1-Phenyl-3-(1-phenylpropan-2-yl)urea is C16H18N2O , yielding a molecular weight of 254.33 g/mol [1].

Quantitative Data Summary

| Parameter | Specification |

| IUPAC Name | 1-phenyl-3-(1-phenylpropan-2-yl)urea |

| Molecular Formula | C16H18N2O |

| Molecular Weight | 254.33 g/mol |

| Monoisotopic / Exact Mass | 254.1419 Da |

| Structural Class | Unsymmetrical Diaryl/Alkyl Urea |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 1 |

Structural Causality in Drug Design

The architecture of 1-Phenyl-3-(1-phenylpropan-2-yl)urea is highly deliberate:

-

The Urea Core (-NH-CO-NH-): Resonance stabilization between the nitrogen lone pairs and the carbonyl

-system imparts partial double-bond character to the C-N bonds. This enforces a planar, rigid geometry that acts as an optimal hydrogen-bond donor/acceptor hub, a feature heavily exploited in the design of kinase and soluble epoxide hydrolase inhibitors [2]. -

The 1-Phenylpropan-2-yl Moiety: Derived from the amphetamine skeleton, this side chain introduces a chiral center and a flexible aliphatic linker. This flexibility allows the terminal phenyl ring to dynamically orient itself to maximize

stacking interactions within hydrophobic binding pockets, significantly enhancing target affinity compared to rigid, symmetrical diaryl ureas.

Part 2: Synthetic Methodology & Mechanistic Pathway

The most atom-economical and scalable method for synthesizing unsymmetrical ureas is the nucleophilic addition of a primary amine to an isocyanate [3]. Below is a field-proven, step-by-step protocol for the synthesis of 1-Phenyl-3-(1-phenylpropan-2-yl)urea.

Step-by-Step Synthesis Protocol

-

Step 1: Preparation of the Amine Solution Dissolve 1.0 equivalent of 1-phenylpropan-2-amine in anhydrous dichloromethane (DCM) under a continuous nitrogen purge.

-

Causality: Anhydrous conditions are non-negotiable. Trace moisture will hydrolyze the incoming isocyanate into an unstable carbamic acid, which rapidly decarboxylates into aniline. This aniline will consume another equivalent of isocyanate to form 1,3-diphenylurea—a highly insoluble and stubborn impurity that severely complicates downstream purification.

-

-

Step 2: Electrophilic Addition Cool the reaction vessel to 0 °C using an ice bath. Add 1.05 equivalents of phenyl isocyanate dropwise over 15 minutes.

-

Causality: The nucleophilic attack of the primary amine on the electrophilic central carbon of the isocyanate is highly exothermic. Cooling the system to 0 °C suppresses the kinetic energy, preventing the formation of higher-order oligomers (e.g., biurets) and ensuring strict 1:1 stoichiometry.

-

-

Step 3: Reaction Maturation Remove the ice bath and allow the system to warm to room temperature (20–25 °C), stirring continuously for 4 hours.

-

Causality: Warming provides the necessary activation energy to drive the reaction to thermodynamic completion, ensuring maximum conversion of the sterically hindered secondary alkylamine group.

-

-

Step 4: Quenching and Work-up Quench the reaction with 0.1 M HCl, followed by a saturated brine wash.

-

Causality: The mild acid wash selectively protonates any unreacted 1-phenylpropan-2-amine, partitioning it into the aqueous layer for easy removal. The neutral target urea remains safely partitioned in the organic DCM layer.

-

-

Step 5: Purification Concentrate the organic layer in vacuo and recrystallize the crude solid from an ethanol/water mixture.

-

Causality: Recrystallization exploits the differential solubility of the target urea and trace impurities, yielding a highly pure crystalline product without the need for resource-intensive flash chromatography.

-

Workflow Visualization

Figure 1: Synthetic workflow and quality control pathway for 1-Phenyl-3-(1-phenylpropan-2-yl)urea.

Part 3: Analytical Methodologies for Verification

To ensure scientific integrity, synthesized compounds must be subjected to a self-validating analytical system. We utilize Liquid Chromatography-Mass Spectrometry (LC-MS) as the primary orthogonal validation tool.

Step-by-Step LC-MS Protocol

-

Step 1: Sample Preparation Reconstitute 1 mg of the purified urea in 1 mL of LC-MS grade Acetonitrile:Water (50:50 v/v). Spike the sample with 10 µL of an isotopically labeled internal standard (e.g.,

-labeled urea derivative).-

Causality: The inclusion of an internal standard creates a self-validating loop. It allows the analyst to definitively differentiate between true sample loss/ion suppression in the source and mechanical instrument drift.

-

-

Step 2: Chromatographic Separation Inject 5 µL onto a C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Run a linear gradient of 5% to 95% Mobile Phase B (0.1% Formic Acid in Acetonitrile) against Mobile Phase A (0.1% Formic Acid in Water) over 10 minutes.

-

Causality: The highly lipophilic phenyl and phenylpropan-2-yl groups require a high organic solvent composition for successful elution. The gradient ensures that any polar impurities elute in the void volume, while the target urea elutes later as a sharp, symmetrical peak.

-

-

Step 3: Mass Spectrometry Detection Operate the mass spectrometer in Electrospray Ionization Positive (ESI+) mode. Monitor for the

precursor ion at m/z 255.15 .-

Causality: The localized lone pairs on the urea nitrogen atoms readily accept a proton from the formic acid modifier in the mobile phase. This makes ESI+ the optimal ionization mode, guaranteeing high-sensitivity detection of the 254.33 g/mol parent molecule.

-

References

- National Center for Biotechnology Information (PubChem).1-Ethyl-1-methyl-3,3-diphenylurea | C16H18N2O | CID 67018920.

- Ghosh, A. K., & Brindisi, M.Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry / PMC.

- BenchChem.Application Notes and Protocols for the Synthesis of Ureas from 4-Benzyloxyphenyl Isocyanate.

Thermodynamic properties of 1-Phenyl-3-(1-phenylpropan-2-yl)urea

The following technical guide details the thermodynamic and physiochemical profile of 1-Phenyl-3-(1-phenylpropan-2-yl)urea , a critical derivative in forensic profiling and chiral resolution of amphetamine-type stimulants.

A Technical Guide for Solid-State Characterization and Stability Analysis

Part 1: Executive Summary & Molecular Architecture

The Target Analyte

1-Phenyl-3-(1-phenylpropan-2-yl)urea is the asymmetric urea derivative formed by the condensation of amphetamine (1-phenylpropan-2-amine) and phenyl isocyanate . In drug development and forensic science, this compound serves two critical roles:

-

Chiral Selector/Resolution Agent: The urea moiety provides strong hydrogen-bonding donors/acceptors, facilitating the formation of diastereomeric complexes for the resolution of chiral amines.

-

Forensic Marker: It acts as a stable, crystalline derivative for the identification of amphetamine, offering a distinct melting point and mass spectral fingerprint compared to the volatile free base.

Structural & Physiochemical Basis

The thermodynamic behavior of this molecule is governed by the competition between the flexible alkyl chain and the rigid urea "tape" motifs in the crystal lattice.

| Property | Descriptor | Thermodynamic Implication |

| Molecular Formula | Moderate molecular weight (254.33 g/mol ) suggests intermediate lattice energy. | |

| H-Bonding | Urea core (-NH-CO-NH-) | Creates strong 1D hydrogen-bonded chains ( |

| Steric Bulk | Disrupts planar packing efficiency compared to linear phenethylamine derivatives, likely lowering | |

| Chirality | Single stereocenter ( | Enantiopure forms ( |

Part 2: Solid-State Thermodynamics

Phase Transitions and Thermal Stability

Unlike the volatile amphetamine free base (BP ~203°C), the phenylurea derivative is a stable solid. The urea functional group acts as a "thermal anchor," significantly increasing the melting point through intermolecular hydrogen bonding.

-

Predicted Melting Point (

):-

Racemate (DL): 135°C – 145°C[1]

-

Enantiopure (D or L): Typically 10–20°C higher or lower depending on the specific packing motif (conglomerate vs. racemic compound).

-

Note: The unbranched analog (phenethylamine phenylurea) melts at ~155°C. The

-methyl steric hindrance in the amphetamine derivative typically depresses the melting point by 10–20°C.

-

-

Enthalpy of Fusion (

):

Polymorphism and Crystallinity

Urea derivatives are prone to conformational polymorphism . The flexible ethyl linkage between the phenyl ring and the chiral center allows the molecule to adopt multiple conformations (anti vs. gauche), leading to different crystal forms.

-

Form I (Thermodynamically Stable): Characterized by dense packing and maximized H-bond networks.

-

Form II (Kinetic/Metastable): Often obtained from rapid precipitation; exhibits lower melting point and higher solubility.

Visualization: Polymorph Screening Workflow

The following diagram outlines the decision matrix for identifying and characterizing thermodynamic polymorphs.

Figure 1: Workflow for differentiating kinetic vs. thermodynamic polymorphs of urea derivatives.

Part 3: Solution Thermodynamics & Solubility

Solubility Profile

The molecule exhibits amphiphilic character but is predominantly lipophilic due to the two phenyl rings and the alkyl chain.

-

LogP (Octanol/Water Partition Coefficient):

-

Predicted Value: 3.2 – 3.8

-

Implication: Highly permeable in lipid membranes; poor aqueous solubility.

-

-

Solubility Parameters:

Dissolution Thermodynamics

The dissolution process is endothermic (

- (Crystal): Large positive value (unfavorable to break).

- (Solvent): Negative value (favorable).

-

Outcome: Heating is required to drive dissolution in semi-polar solvents (e.g., acetonitrile), which is critical for recrystallization protocols.

Part 4: Experimental Protocols

Protocol: Differential Scanning Calorimetry (DSC)

To determine the precise melting point and enthalpy of fusion for your specific sample batch.

-

Sample Prep: Weigh 2–4 mg of dried 1-Phenyl-3-(1-phenylpropan-2-yl)urea into a Tzero aluminum pan. Crimp with a pinhole lid (to allow outgassing if decomposition occurs).

-

Equilibration: Equilibrate at 25°C for 5 minutes.

-

Ramp: Heat from 25°C to 200°C at a rate of 10°C/min .

-

Analysis:

-

Identify the onset temperature (

) as the melting point. -

Integrate the endothermic peak to calculate

(J/g). -

Alert: A broad peak or pre-melting endotherm suggests enantiomeric impurity (eutectic behavior).

-

Protocol: Gravimetric Solubility Determination

-

Saturation: Add excess solid to 5 mL of solvent (Water, EtOH, Octanol) in a sealed vial.

-

Equilibrium: Shake at 25°C for 24 hours.

-

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter.

-

Quantification: Evaporate a known volume of filtrate and weigh the residue, or quantify via HPLC-UV (254 nm).

Visualization: Thermodynamic Solubility Cycle

This diagram illustrates the energy barriers involved in solubilizing the urea derivative.

Figure 2: Born-Haber cycle representing the dissolution thermodynamics. High lattice energy is the primary barrier to aqueous solubility.

Part 5: References

-

NIST Chemistry WebBook. Urea, phenyl- (Monophenylurea) Thermodynamic Data.[5] National Institute of Standards and Technology. Available at: [Link]

-

PubChem. Amphetamine (Compound Summary). National Library of Medicine. Available at: [Link]

-

Acree, W. E. (1991). Thermodynamic properties of organic compounds: Enthalpy of fusion and melting point temperature compilation. Thermochimica Acta, 189(1), 37-56.

-

Huxoll, F., et al. (2021). The Vaporization Enthalpy and Vapor Pressure of (d)-Amphetamine.[6] Journal of Chemical & Engineering Data.[6] Available at: [Link]

-

Caira, M. R. (1998). Crystalline Polymorphism of Organic Compounds. Topics in Current Chemistry, 198, 163-208. (General reference for urea polymorphism mechanics).

Sources

- 1. US3161650A - 2-amino-5-aryloxazoline products - Google Patents [patents.google.com]

- 2. lib3.dss.go.th [lib3.dss.go.th]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Phenethylamine [drugfuture.com]

- 5. Urea, phenyl- (CAS 64-10-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. pubs.acs.org [pubs.acs.org]

Precision Nomenclature for Phenyl-Substituted Urea Derivatives: A Structural Algorithmic Approach

Executive Summary

In drug discovery, the phenylurea pharmacophore is ubiquitous, serving as a critical scaffold in kinase inhibitors (e.g., Sorafenib, Regorafenib) and soluble epoxide hydrolase inhibitors.[1] However, nomenclature ambiguity remains a significant liability.[1][2] The oscillation between legacy Chemical Abstracts Service (CAS) numbering (1,[1][2] 3) and IUPAC’s preferred

This guide provides a rigorous, algorithmic protocol for naming phenyl-substituted urea derivatives. Moving beyond rote memorization, we establish a logical hierarchy based on the 2013 IUPAC Recommendations (Blue Book P-66) , ensuring your data is chemically accurate and legally robust.

Part 1: The Fundamental Framework

The Parent Structure: Urea vs. Carbonic Diamide

The IUPAC Preferred Name (PIN) for the structure

The Locant Controversy: vs. 1,3

Historically, and in many CAS database entries, the nitrogen atoms of urea are numbered 1 and 3 , with the carbonyl oxygen at position 2 . However, IUPAC P-66.1.6 explicitly mandates the use of

- : Assigned to the nitrogen carrying the substituent that comes first alphabetically.[2][4]

- : Assigned to the remaining nitrogen.[2]

-

Symmetry : If the molecule is symmetric (e.g., diphenylurea), the locants are

.[2]

Scientist-to-Scientist Note: While you must use

Part 2: The Naming Algorithm (SOP)

To generate a correct name, do not guess. Follow this logic gate.

Step 1: Determine the Principal Functional Group (PFG)

Is the urea moiety the highest priority group in the molecule?

-

Priority Order (Simplified): Carboxylic Acid > Ester > Amide > Urea > Ether > Amine.[1][2]

-

Scenario A (Urea is PFG): The name ends in -urea .

-

Scenario B (Urea is NOT PFG): The urea unit becomes a substituent.[1][2][5] It is named carbamoylamino (preferred) or ureido (legacy/non-preferred).[1][2]

Visualization: The Nomenclature Decision Tree

Figure 1: Logic flow for determining the correct IUPAC nomenclature path for urea derivatives.

Part 3: Scenario A - Urea as the Parent (The Phenylureas)[1][2][5]

When urea is the senior group, the syntax is straightforward.[2]

Monosubstituted

-

Structure:

-

Name:

-phenylurea (or phenylurea).

Disubstituted (Symmetric)

-

Structure:

-

Name:

-diphenylurea.[1][2] -

Note: The prefix "bis" is often used if the phenyl rings themselves carry complex identical substituents (e.g.,

-bis(4-chlorophenyl)urea).[1][2]

Disubstituted (Asymmetric)[1][2]

-

Structure:

-

Rule: Alphabetical priority determines

. Methyl (m) vs Phenyl (p).[1][2] "M" comes before "P".[1][2] -

Name:

-methyl-

Part 4: Scenario B - Urea as a Substituent (Complex Drugs)

This is the most common scenario in drug development (e.g., Kinase Inhibitors).[2] The urea is merely a linker between two aromatic systems, one of which often carries a higher-priority amide or acid.[2]

The "Carbamoylamino" Shift

Under IUPAC 2013 recommendations, the prefix ureido (

Case Study: Deconstructing Sorafenib

Sorafenib is a classic example where the urea is not the parent.[2] The pyridine-carboxamide moiety takes precedence.[1][2]

The Structure:

-

Linker: Oxygen (ether) connects the pyridine to a phenyl ring.[1][2]

-

Substituent on Phenyl: A urea group connecting to a chlorotrifluoromethylphenyl ring.[1][2]

The IUPAC Name Breakdown: 4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-methylpyridine-2-carboxamide[1][2][5][6][7]

| Segment | Chemical Logic |

| ...pyridine-2-carboxamide | Parent: The highest priority functional group.[1][2][4] |

| N-methyl... | Substituent on the amide nitrogen of the pyridine. |

| 4-[...phenoxy] | The ether linkage attached to position 4 of the pyridine.[2] |

| ...carbamoylamino] | The urea linkage.[2][5] Note it is NOT named "ureido".[1][2] |

| [4-chloro-3-(trifluoromethyl)phenyl]... | The "tail" attached to the distal nitrogen of the urea.[1][2] |

Visualization: Sorafenib Connectivity

Figure 2: Structural hierarchy of Sorafenib.[1][2] The Urea group is demoted to a linker role ("carbamoylamino") because the Carboxamide is the Principal Functional Group.[2]

Part 5: Experimental Data & Common Pitfalls

Ambiguity in Patent Literature

A search of the CAS registry reveals that "ureido" is still prevalent in patents filed before 2010.[2] When conducting Freedom to Operate (FTO) searches, you must query both nomenclatures.[1][2]

Table 1: Nomenclature Mapping for Database Queries

| Structure Component | Preferred IUPAC (PIN) | Legacy / CAS / Common |

| carbamoylamino | ureido | |

| (aminocarbonyl)amino | ureido | |

| 1, 3 | ||

| 1,3-diphenylurea; carbanilide |

Protocol for Naming Verification

To ensure self-validating trustworthiness in your documentation:

-

Generate PIN: Use the algorithm in Part 2.

-

Reverse Check: Input your generated name into a structure-to-name tool (e.g., ChemDraw JS or MarvinSketch) and verify it regenerates the exact original structure.[2]

-

Cross-Reference: Check the "Associated Names" section in PubChem to ensure your name captures the correct stereochemistry and substitution pattern.[2]

References

-

IUPAC Blue Book (P-66.1.6) . Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Queen Mary University of London.[1][2] [Link][1][2]

-

Sorafenib Structure & Naming . PubChem Compound Summary for CID 216239. National Library of Medicine.[1][2] [Link][1][2]

-

Functional Group Priority Rules . Master Organic Chemistry: Table of Functional Group Priorities. [Link]

-

Urea Derivatives Rule C-971 . ACD/Labs IUPAC Nomenclature Rules. [Link]

Sources

- 1. Sorafenib - Wikipedia [en.wikipedia.org]

- 2. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

- 3. Urea - Wikipedia [en.wikipedia.org]

- 4. IUPAC Rules [chem.uiuc.edu]

- 5. Sorafenib | C21H16ClF3N4O3 | CID 216239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. newdrugapprovals.org [newdrugapprovals.org]

- 7. cancerquest.org [cancerquest.org]

Solubility Profile of 1-Phenyl-3-(1-phenylpropan-2-yl)urea in Organic Solvents

[1]

Executive Summary

1-Phenyl-3-(1-phenylpropan-2-yl)urea (also known as N-phenyl-N'-(1-phenylpropan-2-yl)urea or PPEU ) is a substituted urea derivative.[1] It is primarily encountered as a route-specific impurity in the forensic analysis of amphetamine synthesized via the Leuckart method (involving phenyl isocyanate intermediates) or as a degradation product in pharmaceutical stability studies of amphetamine-type stimulants.[1]

Understanding its solubility profile is critical for:

-

Forensic Profiling: Extracting and isolating the impurity from complex illicit seizures to determine synthetic origin.

-

Purification: Designing crystallization protocols to remove this lipophilic byproduct from active pharmaceutical ingredients (APIs).

-

Analytical Method Development: Selecting appropriate solvents for HPLC/GC sample preparation.

This guide details the physicochemical characteristics, solvent compatibility, and rigorous experimental protocols for determining the precise solubility of PPEU.

Physicochemical Characterization

Before detailing solubility, we must establish the compound's structural properties which dictate its solvation behavior.

| Property | Value / Description |

| IUPAC Name | 1-Phenyl-3-(1-phenylpropan-2-yl)urea |

| Molecular Formula | C₁₆H₁₈N₂O |

| Molecular Weight | 254.33 g/mol |

| Structure | Asymmetrical urea; Phenyl ring (A) linked via urea bridge to a 1-phenylpropan-2-yl moiety (B).[1] |

| LogP (Predicted) | ~3.2 – 3.5 (Highly Lipophilic) |

| H-Bond Donors | 2 (Urea NH groups) |

| H-Bond Acceptors | 1 (Urea Carbonyl Oxygen) |

| Physical State | White to off-white crystalline solid |

| Melting Point | ~135–145 °C (Estimated based on structural analogs like 1,3-diphenylurea) |

Structural Impact on Solubility

-

Lipophilicity: The presence of two phenyl rings and a propyl chain renders the molecule highly lipophilic, limiting water solubility.

-

Crystal Lattice Energy: The urea linkage forms strong intermolecular hydrogen bonds (N-H[1]···O=C), creating a stable crystal lattice that requires polar aprotic solvents or alcohols to disrupt.

-

Asymmetry: Unlike the symmetrical impurity 1,3-bis(1-phenylpropan-2-yl)urea, the asymmetry of PPEU disrupts packing slightly, likely enhancing solubility in organic solvents compared to its symmetrical analogs.[1]

Solubility Profile in Organic Solvents[1][2][3][4]

The following data represents a synthesized profile based on Structure-Activity Relationship (SAR) with homologous ureas (e.g., 1,3-diphenylurea, phenylurea) and forensic extraction data.

Solvent Classifications

| Solvent Class | Solvent | Solubility Rating | Estimated Solubility (mg/mL) | Mechanistic Insight |

| Polar Aprotic | DMSO | High | > 50 mg/mL | Strong H-bond acceptor capability of DMSO disrupts urea-urea intermolecular bonds.[1] |

| DMF | High | > 50 mg/mL | Similar mechanism to DMSO; ideal for stock solution preparation. | |

| Acetone | Moderate | 10 – 30 mg/mL | Good solvation of the phenyl rings, but less effective at breaking urea H-bonds than DMSO.[1] | |

| Polar Protic | Methanol | Moderate | 15 – 25 mg/mL | Solvates the urea core well; methyl group allows penetration of crystal lattice.[1] |

| Ethanol | Moderate | 10 – 20 mg/mL | Standard solvent for recrystallization (often hot). Solubility drops significantly at 4°C. | |

| Isopropanol | Low-Mod | 5 – 15 mg/mL | Steric bulk reduces solvation efficiency compared to MeOH/EtOH.[1] | |

| Chlorinated | DCM | High | > 30 mg/mL | Excellent solvation of the lipophilic "wings" (phenyl/propyl groups). |

| Chloroform | High | > 30 mg/mL | Similar to DCM; often used in forensic liquid-liquid extraction.[1] | |

| Non-Polar | Hexane | Very Low | < 1 mg/mL | Cannot break the polar urea hydrogen bond network.[1] |

| Toluene | Low | 1 – 5 mg/mL | Pi-pi interactions with phenyl rings aid solubility slightly, but insufficient for high concentrations.[1] | |

| Aqueous | Water | Insoluble | < 0.05 mg/mL | Hydrophobic effect dominates; urea core cannot overcome the lipophilicity of the two phenyl rings.[1] |

Critical Application Note: For analytical standards, dissolve PPEU in Methanol or DMSO first. Do not attempt to dissolve directly in aqueous mobile phases; precipitation will occur.

Thermodynamic Considerations

The dissolution of PPEU is endothermic. Heating significantly increases solubility, particularly in alcohols (Ethanol/Isopropanol). This property is exploited in purification via recrystallization :

-

Dissolve crude material in boiling Ethanol.

-

Filter hot to remove insoluble mechanical impurities.

-

Cool slowly to 4°C. PPEU crystallizes out, while more soluble impurities (like unreacted amphetamine) remain in the mother liquor.

Experimental Protocols for Solubility Determination

Since exact literature values for this specific impurity can vary by synthesis batch (polymorphism), researchers must validate solubility empirically.

Method A: Gravimetric Determination (The Gold Standard)

Use this method for absolute solubility values in pure solvents.

-

Preparation: Weigh ~100 mg of PPEU into a chemically resistant vial (borosilicate glass).

-

Saturation: Add 1.0 mL of the target solvent.

-

Equilibration: Shake at constant temperature (25°C) for 24 hours. Note: If solid dissolves completely, add more solid until a precipitate remains.[1]

-

Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter (pre-saturated with solvent).

-

Evaporation: Transfer a known volume of filtrate to a tared weighing dish. Evaporate solvent to dryness (vacuum oven at 40°C).

-

Calculation:

Method B: HPLC-UV Quantitation (For Trace/Impurity Analysis)

Use this method when sample quantity is limited or for solubility in mixed buffers.[1]

-

Standard Curve: Prepare a stock solution of PPEU in Methanol (1 mg/mL). Dilute to 10, 50, 100, 200 µg/mL.

-

Saturation: Prepare saturated solutions as in Method A.

-

Dilution: Dilute the saturated filtrate with Methanol (e.g., 1:100) to bring it within the linear range of the standard curve.

-

Analysis: Inject onto HPLC (C18 Column, 50:50 ACN:Water, UV 254 nm).

-

Quantitation: Calculate concentration using the regression equation from the standard curve.

Visualization: Solubility Determination Workflow

The following diagram outlines the decision logic and workflow for determining the solubility of PPEU.

Caption: Workflow for determining the thermodynamic solubility of 1-Phenyl-3-(1-phenylpropan-2-yl)urea.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2826775, 1,3-Bis(1-phenylpropan-2-yl)urea. Retrieved from [Link]

-

Power, J. D., et al. (2017). Forensic analysis of P2P derived amphetamine synthesis impurities: identification and characterization of indene by-products. Forensic Science International. Retrieved from [Link]

An In-Depth Technical Guide to the Crystal Structure Analysis of Phenylurea Derivatives: A Case Study of N-Phenyl-N'-(1-phenylethyl)urea

A Note on the Selected Compound: Due to the absence of publicly available crystallographic data for 1-Phenyl-3-(1-phenylpropan-2-yl)urea, this guide will utilize the closely related chiral molecule, N-Phenyl-N'-(1-phenylethyl)urea, as a representative case study. The structural similarities, particularly the presence of a phenyl group and a chiral substituted alkyl group on the urea backbone, make it an excellent analogue for illustrating the principles and techniques of crystal structure analysis relevant to this class of compounds.

Introduction: The Significance of Crystalline Architecture in Drug Development

The three-dimensional arrangement of molecules in a solid-state, or its crystal structure, is a fundamental property that dictates a compound's physicochemical characteristics. For active pharmaceutical ingredients (APIs), understanding the crystal structure is paramount as it directly influences critical parameters such as solubility, dissolution rate, stability, and bioavailability. Phenylurea derivatives are a prominent class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. Their efficacy is not solely dependent on their molecular structure but also on how they self-assemble in the solid state.

This guide provides a comprehensive overview of the methodologies and interpretations involved in the crystal structure analysis of phenylurea derivatives, using N-Phenyl-N'-(1-phenylethyl)urea as a practical example. We will delve into the experimental protocols for obtaining high-quality single crystals, the principles of X-ray diffraction for structure elucidation, and the detailed analysis of the resulting structural data, with a particular focus on the non-covalent interactions that govern the crystal packing.

The Cornerstone of Analysis: From Synthesis to Single Crystal

The journey to elucidating a crystal structure begins with the synthesis of the compound and culminates in the growth of diffraction-quality single crystals.

Synthesis of N-Phenyl-N'-(1-phenylethyl)urea

The synthesis of N,N'-disubstituted ureas is typically achieved through the reaction of an isocyanate with a primary or secondary amine. For our case study, N-Phenyl-N'-(1-phenylethyl)urea can be synthesized by reacting phenyl isocyanate with (S)-(-)-1-phenylethylamine.

Experimental Protocol: Synthesis

-

Reactant Preparation: Dissolve (S)-(-)-1-phenylethylamine in a suitable anhydrous solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Isocyanate: To the stirred amine solution, add an equimolar amount of phenyl isocyanate dropwise at room temperature. The reaction is typically exothermic.

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is typically concentrated under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) to yield the pure N-Phenyl-N'-(1-phenylethyl)urea.

The Art of Crystallization

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The ideal crystal should be well-formed, with dimensions typically in the range of 0.1-0.5 mm, and free from defects.

Experimental Protocol: Single Crystal Growth

Slow evaporation of a saturated solution is a commonly employed and effective method for growing single crystals of organic compounds.

-

Solvent Selection: Choose a solvent or a mixture of solvents in which the compound has moderate solubility.

-

Preparation of a Saturated Solution: Dissolve the purified compound in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.

-

Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial to remove any particulate matter that could act as unwanted nucleation sites.

-

Slow Evaporation: Cover the vial with a cap that has a few small perforations to allow for slow evaporation of the solvent.

-

Incubation: Place the vial in a vibration-free environment at a constant temperature.

-

Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or a pipette.

Unveiling the Molecular Architecture: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Data Collection

A suitable single crystal is mounted on a goniometer and placed in a focused beam of monochromatic X-rays. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in a specific pattern of spots of varying intensities. These diffraction data are collected by a detector.

Structure Solution and Refinement

The collected diffraction data are then processed to determine the unit cell dimensions and the space group of the crystal. The initial positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods. This initial structural model is then refined against the experimental data using least-squares methods to obtain the final, precise atomic coordinates, bond lengths, bond angles, and thermal displacement parameters.

Deciphering the Code: Analysis of the Crystal Structure of N-Phenyl-N'-(1-phenylethyl)urea

The refined crystal structure provides a wealth of information about the molecule's conformation and its interactions with neighboring molecules.

Crystallographic Data

The fundamental crystallographic data for a representative N-Phenyl-N'-(1-phenylethyl)urea derivative would be presented in a format similar to the table below.

| Parameter | Value |

| Chemical Formula | C₁₅H₁₆N₂O |

| Formula Weight | 240.30 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) (g/cm³) | Value |

| Absorption Coefficient (mm⁻¹) | Value |

| F(000) | Value |

Note: The actual values would be obtained from the specific crystallographic information file (CIF) of the analyzed compound.

Molecular Structure and Conformation

The analysis of the molecular structure reveals the precise bond lengths, bond angles, and torsion angles within the N-Phenyl-N'-(1-phenylethyl)urea molecule. The urea moiety is generally planar due to the delocalization of the nitrogen lone pairs into the carbonyl group. The relative orientations of the phenyl and phenylethyl substituents with respect to the urea plane are of particular interest as they influence the overall molecular shape and the potential for intermolecular interactions.

Caption: Molecular structure of N-Phenyl-N'-(1-phenylethyl)urea.

Supramolecular Assembly: The Role of Hydrogen Bonding

The defining feature of the crystal packing in most urea derivatives is the extensive network of hydrogen bonds. The N-H groups of the urea moiety act as hydrogen bond donors, while the carbonyl oxygen is a strong hydrogen bond acceptor.

In the crystal structure of N-Phenyl-N'-(1-phenylethyl)urea, molecules are typically linked into one-dimensional chains or tapes via N-H···O hydrogen bonds. Specifically, the N-H of one molecule donates a hydrogen bond to the carbonyl oxygen of a neighboring molecule. These chains are then further organized into a three-dimensional architecture through weaker C-H···O and C-H···π interactions. The chirality of the 1-phenylethyl group plays a crucial role in directing the packing of these chains, leading to a specific and ordered supramolecular assembly.

Literature review of 1-Phenyl-3-(1-phenylpropan-2-yl)urea synthesis pathways

Executive Summary & Chemical Context

Compound: 1-Phenyl-3-(1-phenylpropan-2-yl)urea CAS Registry Number: (Analogous derivatives often indexed; specific isomer requires analytical validation) Molecular Formula: C₁₆H₁₈N₂O Molecular Weight: 254.33 g/mol [1][2]

This technical guide details the synthesis of 1-Phenyl-3-(1-phenylpropan-2-yl)urea , a unsymmetrical urea derivative formed by the coupling of amphetamine (1-phenylpropan-2-amine) and a phenyl carbamoyl moiety.[1][2]

Primary Applications:

-

Forensic Science: Used as a stable derivatization standard for the detection of amphetamine in biological fluids via HPLC-DAD or LC-MS/MS.[1][2] The urea derivative significantly lowers detection limits compared to the free amine and improves chromatographic peak shape.[2]

-

Medicinal Chemistry: Serves as a lipophilic scaffold in the development of Soluble Epoxide Hydrolase (sEH) inhibitors and other urea-based enzyme inhibitors where the amphetamine backbone provides steric bulk and hydrophobic interaction.[2]

Retrosynthetic Analysis & Pathway Selection

To ensure high purity and operational safety, we evaluate three distinct pathways. The selection depends on the availability of reagents and the required scale.

| Pathway | Reagents | Atom Economy | Safety Profile | Recommendation |

| A. Isocyanate Addition | Amphetamine + Phenyl Isocyanate | 100% | Moderate (Isocyanates are sensitizers) | Primary (High Yield) |

| B. CDI Coupling | Amphetamine + Aniline + CDI | High | High (Avoids phosgene/isocyanates) | Secondary (Green) |

| C. Carbamoyl Chloride | Amphetamine + Phenyl Carbamoyl Chloride | Moderate (HCl byproduct) | Low (Corrosive/Toxic reagents) | Tertiary (Robust) |

Visualizing the Synthesis Logic

The following diagram outlines the retrosynthetic disconnection and forward reaction logic.

Figure 1: Retrosynthetic breakdown showing the primary isocyanate route and the alternative CDI-mediated coupling.[1][2]

Detailed Experimental Protocols

Pathway A: Direct Carbamoylation (The "Gold Standard")

This method utilizes the high electrophilicity of phenyl isocyanate to capture the amphetamine amine.[2] It is the preferred method for generating analytical standards due to its quantitative nature and simple workup.[2]

Mechanism

The nucleophilic nitrogen of amphetamine attacks the central carbon of the isocyanate group. A rapid proton transfer from the amine nitrogen to the isocyanate nitrogen stabilizes the urea linkage.[2]

Protocol

-

Preparation: In a flame-dried 100 mL round-bottom flask, dissolve 1.35 g (10 mmol) of 1-phenylpropan-2-amine (free base) in 20 mL of anhydrous Dichloromethane (DCM) .

-

Note: If starting from amphetamine sulfate, liberate the free base first by treating with 1M NaOH and extracting into DCM.

-

-

Addition: Cool the solution to 0°C using an ice bath. Add 1.19 g (10 mmol) of Phenyl Isocyanate dropwise over 10 minutes.

-

Observation: A white precipitate often begins to form immediately or upon warming.[2]

-

-

Reaction: Remove the ice bath and stir at room temperature (25°C) for 2 hours.

-

Workup (Self-Validating Step):

-

Drying: Dry the white crystalline solid in a vacuum oven at 50°C for 4 hours.

Expected Yield: 90–98% Physical State: White crystalline powder.[2]

Pathway B: The Green Route (CDI Coupling)

Use this route if phenyl isocyanate is unavailable or if avoiding toxic reagents is a priority.[2]

Protocol

-

Activation: Dissolve 1.62 g (10 mmol) of 1,1'-Carbonyldiimidazole (CDI) in 20 mL of anhydrous THF .

-

First Addition: Add 0.93 g (10 mmol) of Aniline dropwise. Stir at room temperature for 1 hour.

-

Second Addition: Add 1.35 g (10 mmol) of 1-phenylpropan-2-amine .

-

Reflux: Heat the mixture to reflux (66°C) for 4–6 hours. The elevated temperature is required to displace the imidazole leaving group with the secondary carbon amine.[2]

-

Workup: Cool to room temperature. Pour into 50 mL water. Extract with Ethyl Acetate (3 x 20 mL). Wash organic layer with 1M HCl (to remove imidazole and unreacted amine) and brine.[2] Dry over MgSO₄ and evaporate.[2][4][6][7]

Analytical Validation & Quality Control

A "self-validating" system requires confirming the structure at the molecular level.[2]

Spectroscopic Profile

| Technique | Expected Signal / Characteristic | Structural Confirmation |

| IR (ATR) | 3300–3350 cm⁻¹ : N-H stretch (broad)1640–1660 cm⁻¹ : C=O stretch (Urea II band) | Confirms formation of urea linkage and loss of isocyanate peak (~2270 cm⁻¹).[1][2] |

| ¹H NMR (CDCl₃) | δ 1.1–1.2 (d, 3H) : Methyl group of propyl chain.δ 2.7–2.9 (m, 2H) : Benzylic CH₂.δ 4.1–4.3 (m, 1H) : Chiral CH center.δ 6.0–8.0 (m) : Urea NH protons (exchangeable w/ D₂O) & Aromatic protons.[2] | Integration ratio of Methyl (3H) to Aromatics (10H) confirms 1:1 coupling.[2] |

| MS (ESI+) | [M+H]⁺ = 255.15 | Molecular ion peak confirms formula C₁₆H₁₈N₂O.[2] |

Impurity Profiling

-

Symmetric Ureas: If excess moisture is present, 1,3-diphenylurea (from phenyl isocyanate hydrolysis) may form (MP > 230°C).[2] This is insoluble in most organic solvents and can be filtered off.[2]

-

Unreacted Amine: Detectable via Ninhydrin stain on TLC.[2]

Workflow Visualization

The following diagram illustrates the critical decision points and validation steps in the synthesis workflow.

Figure 2: Operational workflow ensuring purity through in-process monitoring (TLC) and final validation.

References

-

Forensic Derivatization: Determination of phenylisothiocyanate derivatives of amphetamine and its analogues in biological fluids by HPLC-APCI-MS or DAD. National Institutes of Health (NIH).[2] Available at: [Link]

-

Urea Synthesis Methodology: One Pot Synthesis of Hetero/Aryl-Urea Derivatives.[1][2] Asian Journal of Chemistry.[2] Available at: [Link][1][2]

-

Medicinal Scaffold Context: Discovery and Structural Modification of 1-Phenyl-3-(1-phenylethyl)urea Derivatives as Inhibitors of Complement.[1][2] PMC / NIH.[2] Available at: [Link]

-

Amphetamine Synthesis Review: Synthetic Methods for Amphetamine. University of Waterloo / Forensic Science International.[2] Available at: [Link][1][2]

-

General Phenylurea Properties: Preparation of 1-phenylurea.[1][2] PrepChem.[2][5] Available at: [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. csclub.uwaterloo.ca [csclub.uwaterloo.ca]

- 3. researchgate.net [researchgate.net]

- 4. patents.justia.com [patents.justia.com]

- 5. csclub.uwaterloo.ca [csclub.uwaterloo.ca]

- 6. US8487134B2 - Process for the synthesis of amphetamine derivatives - Google Patents [patents.google.com]

- 7. rsc.org [rsc.org]

1-Phenyl-3-(1-phenylpropan-2-yl)urea as a Route-Specific Marker in the Leuckart Synthesis of Amphetamine: A Technical Whitepaper

Executive Summary

The forensic profiling of amphetamine-type stimulants (ATS) relies on the identification of route-specific markers (RSMs) to trace clandestine manufacturing pathways and precursor origins. While the Leuckart synthesis is well-known for producing N-formylamphetamine and 4-methyl-5-phenylpyrimidine[1], the detection of complex asymmetric ureas—specifically 1-phenyl-3-(1-phenylpropan-2-yl)urea —provides critical intelligence. As a Senior Application Scientist, I have structured this whitepaper to elucidate the mechanistic causality behind the formation of this marker, detail a self-validating analytical workflow for its isolation, and provide the data interpretation frameworks required by drug development and forensic professionals.

Mechanistic Causality: The Origin of Urea Markers

The Leuckart reaction is a non-metal catalytic reduction that condenses 1-phenyl-2-propanone (P2P) with formamide or ammonium formate at elevated temperatures (160–190 °C)[1]. The harsh thermal environment not only drives the primary amination but also initiates a cascade of side reactions.

The generation of 1-phenyl-3-(1-phenylpropan-2-yl)urea is an artifact of both thermal degradation and precursor contamination. At temperatures exceeding 160 °C, formamide partially decomposes into ammonia, carbon monoxide, and isocyanic acid (HNCO) . The primary amine product (amphetamine) readily reacts with isocyanic acid to form an intermediate isocyanate or monosubstituted urea.

Crucially, the asymmetric nature of 1-phenyl-3-(1-phenylpropan-2-yl)urea indicates the presence of an aniline (phenylamine) contaminant. Aniline is frequently found in clandestine P2P batches synthesized via the phenylacetic acid route or introduced via the hydrolysis of pre-precursors like α-phenylacetoacetonitrile (APAAN)[2]. The aniline acts as a nucleophile, attacking the isocyanate intermediate to yield the final asymmetric urea structure[3].

Fig 1: Mechanistic pathway of 1-phenyl-3-(1-phenylpropan-2-yl)urea formation in Leuckart synthesis.

Experimental Protocol: A Self-Validating Extraction System

To reliably detect trace urea markers, the sample preparation must isolate neutral and basic impurities without inducing hydrolytic degradation. The following step-by-step Liquid-Liquid Extraction (LLE) protocol is engineered for causality and self-validation.

Step-by-Step Methodology

-

Sample Homogenization: Pulverize 100 mg of the seized amphetamine sulfate into a fine powder to maximize surface area.

-

Controlled Alkalinization: Dissolve the powder in 2.0 mL of 0.1 M carbonate buffer, precisely adjusting the pH to 8.1[3].

-

Causality: At pH 8.1, the primary amine of amphetamine is partially free-based, while neutral impurities (like ureas) remain intact. Utilizing highly alkaline conditions (pH >12) risks the base-catalyzed hydrolysis of delicate urea and amide markers back into their constituent amines, destroying the forensic evidence.

-

-

Targeted Extraction: Add 2.0 mL of high-purity toluene. Vortex rigorously for 5 minutes, followed by centrifugation at 3000 rpm for 10 minutes.

-

Causality: Toluene is selected over aliphatic solvents (e.g., hexane) due to its

stacking capabilities, which significantly enhances the partitioning and recovery of aromatic-rich impurities like 1-phenyl-3-(1-phenylpropan-2-yl)urea.

-

-

Concentration: Isolate the upper organic layer and evaporate to dryness under a gentle stream of nitrogen at a maximum of 35 °C to prevent thermal degradation of the markers.

-

Reconstitution: Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis or methanol for LC-MS/MS.

Self-Validation Check: This protocol is inherently self-validating. The simultaneous chromatographic recovery of unreacted P2P, the N-formylamphetamine intermediate, and the target urea confirms the integrity of the Leuckart pathway, ensuring the urea is a true synthetic artifact rather than an analytical anomaly[1][4].

Fig 2: Forensic analytical workflow for the extraction and detection of Leuckart urea markers.

Analytical Workflows and Data Presentation

Robust detection requires orthogonal analytical techniques. GC-MS provides standardized electron ionization (EI) fragmentation patterns, while LC-HRMS/MS offers exact mass confirmation for complex asymmetric ureas.

Table 1: Chromatographic and Mass Spectrometric Parameters

| Parameter | GC-MS Specification | LC-HRMS/MS Specification |

| Stationary Phase | 5% Phenyl-methylpolysiloxane (30m x 0.25mm) | C18 Reverse Phase (100mm x 2.1mm, 1.7µm) |

| Mobile Phase / Carrier | Helium (1.0 mL/min, constant flow) | 0.1% Formic Acid in Water / Acetonitrile |

| Ionization Mode | Electron Ionization (EI, 70 eV) | Electrospray Ionization Positive (ESI+) |

| Target Precursor | m/z 254 (Molecular Ion, low abundance) | m/z 255.1492 [M+H]+ |

| Key Fragment Ions | m/z 119 (Phenyl isocyanate), m/z 91 (Tropylium), m/z 44 | m/z 120.0449, m/z 91.0547, m/z 136.1126 |

Forensic Intelligence and Route Attribution

The quantitative profiling of 1-phenyl-3-(1-phenylpropan-2-yl)urea serves as a definitive fingerprint for illicit supply chains. Its presence not only confirms the Leuckart method but also highlights the use of highly contaminated precursors. Recent shifts from P2P to pre-precursors like APAAN and glycidic acid derivatives[5] often result in crude P2P containing elevated levels of aromatic amines and nitriles[2]. When this crude P2P is subjected to Leuckart conditions, the yield of asymmetric ureas spikes dramatically.

Table 2: Relative Abundance of Route-Specific Markers by Synthesis Pathway

| Synthesis Route | N-Formylamphetamine | 4-Methyl-5-phenylpyrimidine | 1-Phenyl-3-(1-phenylpropan-2-yl)urea |

| Leuckart (High-Purity P2P) | High | Moderate | Trace / Non-Detectable |

| Leuckart (Crude P2P / APAAN) | High | High | High |

| Reductive Amination (Al/Hg) | Absent | Absent | Absent |

| Nitrostyrene Reduction | Absent | Absent | Absent |

By integrating the detection of this specific urea marker into routine impurity profiling, forensic chemists can accurately attribute seized batches to specific clandestine laboratories, track the evolution of pre-precursor utilization, and map international trafficking routes.

References

-

Hauser, F. M., Rößler, T., Hulshof, J. W., Weigel, D., Zimmermann, R., & Pütz, M. "Identification of specific markers for amphetamine synthesised from the pre-precursor APAAN following the Leuckart route and retrospective search for APAAN markers in profiling databases from Germany and the Netherlands." PubMed / Drug Testing and Analysis, 2018. URL:[Link]

-

Hauser, F. M., Pütz, M., Rößler, T., & Hulshof, J. W. "Identification of specific markers for amphetamines synthesized from glycidic acid pre-precursors and retrospective search in German profiling database." PubMed / Drug Testing and Analysis, 2020. URL:[Link]

-

United Nations Office on Drugs and Crime (UNODC). "RECOMMENDED METHODS FOR THE IDENTIFICATION AND ANALYSIS OF AMPHETAMINE, METHAMPHETAMINE AND THEIR RING-SUBSTITUTED ANALOGUES IN SEIZED MATERIALS." UNODC, 2006. URL:[Link]

-

Puthaviriyakorn, V., et al. "Identification of impurities and statistical classification of methamphetamine tablets (Ya-Ba) seized in Thailand." ResearchGate, 2008. URL:[Link]

-

Al-Dirbashi, O. Y., et al. "Determination of Methamphetamine by High-Performance Liquid Chromatography in Odor-Adsorbent Material Used for Training Drug-Detection Animals." PMC / Molecules, 2024. URL:[Link]

Sources

- 1. unodc.org [unodc.org]

- 2. Identification of specific markers for amphetamine synthesised from the pre-precursor APAAN following the Leuckart route and retrospective search for APAAN markers in profiling databases from Germany and the Netherlands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Determination of Methamphetamine by High-Performance Liquid Chromatography in Odor-Adsorbent Material Used for Training Drug-Detection Animals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of specific markers for amphetamines synthesized from glycidic acid pre-precursors and retrospective search in German profiling database - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper & Safety Data Sheet (SDS): Synthesis, Toxicity, and Analytical Applications of 1-Phenyl-3-(1-phenylpropan-2-yl)urea

Executive Summary

1-Phenyl-3-(1-phenylpropan-2-yl)urea is a highly stable, N,N'-disubstituted urea derivative synthesized primarily as an analytical artifact or pre-column derivatization product in forensic and pharmaceutical chemistry. Formed via the rapid nucleophilic addition of amphetamine (1-phenylpropan-2-amine) to phenyl isocyanate (PIC), this compound is engineered to resolve the poor inherent optical detectability of native aliphatic amines.

This whitepaper provides a comprehensive Safety Data Sheet (SDS) profile, toxicological hazard assessment, and a self-validating methodological framework for its synthesis and High-Performance Liquid Chromatography (HPLC) analysis.

Chemical Identity & Structural Rationale

Native amphetamine lacks a strong chromophore, making direct UV-Vis detection at low concentrations highly challenging[1]. The derivatization process intentionally modifies the molecular architecture to overcome this limitation.

-

IUPAC Name: 1-Phenyl-3-(1-phenylpropan-2-yl)urea

-

Synonyms: N-phenyl-N'-(1-phenylpropan-2-yl)urea; Amphetamine phenylurea derivative.

-

Molecular Formula: C₁₆H₁₈N₂O

-

Molecular Weight: 254.33 g/mol

-

Structural Rationale: The covalent attachment of the phenylurea moiety introduces a highly conjugated π-electron system. This structural enhancement drastically increases the molar absorptivity (ε ≈ 20,000 L·mol⁻¹·cm⁻¹) in the UV region, allowing for robust detection at 240–255 nm[2],[3].

Hazard Assessment & Toxicological Profile (SDS Core)

As a Senior Application Scientist, it is critical to distinguish the toxicity of the final urea derivative from its highly reactive precursors. While phenyl isocyanate is a severe lachrymator and respiratory sensitizer, the resulting urea derivative is chemically inert.

The conversion of the primary amine to a bulky urea drastically increases lipophilicity but eliminates basicity. This steric bulk and lack of a protonatable nitrogen severely hinder the molecule's ability to cross the blood-brain barrier (BBB) or bind to monoamine transporters, effectively neutralizing the central nervous system (CNS) stimulant toxicity associated with the parent amphetamine.

Table 1: Physicochemical Properties and GHS Classification

| Parameter | Specification / Hazard Data |

| Physical State | Solid (Crystalline powder) |

| Solubility | Insoluble in water; Soluble in Methanol, DMF, Chloroform |

| Acute Toxicity (Oral) | Low (Extrapolated; lacks active amine pharmacophore) |

| GHS Classification | Category 2: Skin IrritationCategory 2A: Serious Eye IrritationCategory 3: Specific Target Organ Toxicity (Respiratory) |

| Environmental Hazard | May cause long-lasting harmful effects to aquatic life due to high hydrophobicity. |

| Handling PPE | Nitrile gloves, safety goggles, particulate respirator (N95/P100) if dust is generated. |

Experimental Protocol: Pre-Column Derivatization

Causality & Logic: Phenyl isocyanate (PIC) is selected as the derivatizing agent because its electrophilic carbon reacts quantitatively with primary amines within seconds at room temperature[3]. The reaction is performed in an alkaline buffer to ensure the amphetamine amino group remains unprotonated (nucleophilic). An aliphatic alcohol (methanol) is added post-reaction to deliberately quench excess PIC, preventing it from polymerizing or degrading the HPLC column[2].

Step-by-Step Methodology

-

Reagent Preparation: Prepare a 10 mM solution of Phenyl Isocyanate (PIC) in anhydrous N,N-dimethylformamide (DMF). Note: PIC is moisture-sensitive; prepare fresh.

-

Sample Buffering: Dissolve the amphetamine analyte in 1 mL of 0.1 M borate buffer (pH 8.5) to maintain the amine in its reactive free-base form.

-

Nucleophilic Addition: Inject 100 µL of the PIC/DMF solution into the buffered sample. Vortex vigorously for 30 seconds at 25 °C. The reaction to form N,N'-disubstituted urea is near-instantaneous[2].

-

Reagent Quenching: Add 50 µL of pure Methanol. The methanol reacts with any unconsumed PIC to form methyl N-phenylcarbamate, an inert byproduct[2].

Self-Validation Checkpoint: The immediate disappearance of the sharp, acrid isocyanate odor upon methanol addition confirms successful quenching. A parallel "reagent blank" (buffer + PIC + methanol, devoid of amphetamine) must be prepared to map the exact retention time of the quenching byproduct.

Fig 1. Derivatization workflow of amphetamine with phenyl isocyanate to form the urea derivative.

Analytical Chromatography (HPLC-UV) Protocol

Causality & Logic: The addition of two phenyl rings makes 1-Phenyl-3-(1-phenylpropan-2-yl)urea highly hydrophobic. Consequently, a Reversed-Phase (RP) C18 column is the optimal stationary phase. A high ratio of organic modifier (70% Methanol) is required to overcome the strong hydrophobic interactions and elute the compound as a sharp, symmetrical peak. Detection is locked at 240–255 nm to exploit the newly formed conjugated system[2],[3].

Step-by-Step Methodology

-

System Equilibration: Flush the HPLC system with the mobile phase (Methanol:Water, 70:30 v/v) until a stable baseline is achieved at 240 nm.

-

Sample Injection: Inject 10 µL of the quenched derivatization mixture.

-

Isocratic Elution: Maintain a constant flow rate of 1.0 mL/min through a C18 column (250 mm × 4.6 mm, 5 µm particle size).

-

Detection & Integration: Monitor absorbance at 240 nm (optimal for N-alkyl-N-phenylureas)[3]. Integrate the peak area corresponding to the target derivative.

Table 2: HPLC Method Parameters

| Parameter | Analytical Setting |

| Stationary Phase | Octadecylsilane (C18), 250 x 4.6 mm, 5 µm |

| Mobile Phase | Isocratic: 70% Methanol / 30% Ultrapure Water |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | UV at 240 nm (Primary) or 255 nm (Secondary) |

| Column Temperature | 25 °C (Ambient) |

Self-Validation Checkpoint: Overlay the chromatogram of the sample with the "reagent blank." Calculate the resolution (

) between the early-eluting methyl N-phenylcarbamate peak and the late-eluting target urea derivative. The system is validated only if, ensuring baseline separation and preventing quantitative interference.

Fig 2. RP-HPLC separation logic for the urea derivative and quenching byproduct.

Handling, Storage, and Emergency Response

-

Storage Conditions: Store the synthesized derivative in a tightly sealed amber vial at 2–8 °C. Protect from prolonged UV exposure to prevent photo-degradation of the urea core.

-

Spill Management: If the solid derivative is spilled, sweep it up mechanically avoiding dust generation. If the unquenched reaction mixture (containing PIC) is spilled, immediately cover it with an inert absorbent (e.g., vermiculite) and treat the area with a 5% aqueous ammonia solution to safely hydrolyze the isocyanate before disposal.

References

-

Derivatizing Reagents For Detection Of Organic Compounds By HPLC | sdiarticle4.com | Link[2]

-

Manufacturing by-products from, and stereochemical outcomes of... | researchgate.net | Link[1]

Sources

Synthesis protocol for 1-Phenyl-3-(1-phenylpropan-2-yl)urea from phenyl isocyanate

This Application Note provides a rigorous protocol for the synthesis of 1-Phenyl-3-(1-phenylpropan-2-yl)urea via the nucleophilic addition of amphetamine (1-phenylpropan-2-amine) to phenyl isocyanate. This derivative is frequently utilized in forensic impurity profiling, chiral resolution of amines, and as a stable reference standard for chromatographic analysis.

Part 1: Executive Summary & Core Directive

-

Target Molecule: 1-Phenyl-3-(1-phenylpropan-2-yl)urea (also known as

-phenyl- -

Reaction Class: Nucleophilic addition / Urea formation.

-

Primary Utility: Stable derivative for HPLC/GC analysis; chiral resolution agent (when using chiral isocyanates); forensic impurity marker.

-

Critical Safety Note: The precursor (Amphetamine) is a Schedule II Controlled Substance (USA) / Class B Drug (UK). All work must be performed under strict regulatory compliance (DEA/Home Office licensing). Phenyl isocyanate is a potent lachrymator and sensitizer.

Part 2: Scientific Foundation & Mechanism

Reaction Mechanism

The synthesis proceeds via the nucleophilic attack of the primary amine's lone pair (on amphetamine) onto the electrophilic central carbon of the phenyl isocyanate. This reaction is rapid, exothermic, and typically quantitative, requiring no external catalyst.

Key Mechanistic Steps:

-

Nucleophilic Attack: The nitrogen of the amphetamine attacks the isocyanate carbon.

-

Proton Transfer: A rapid intramolecular or solvent-mediated proton transfer moves the proton from the amine nitrogen to the isocyanate nitrogen, stabilizing the urea linkage.

Pathway Visualization

Figure 1: Mechanistic pathway for the formation of the urea linkage.

Part 3: Materials & Equipment

Reagents

| Reagent | Role | Purity / Grade | Hazard Note |

| Amphetamine (Free Base) | Nucleophile | >98% (HPLC) | Controlled Substance .[1][2][3][4][5] Neurotoxic at high doses. |

| Phenyl Isocyanate | Electrophile | >98% | Lachrymator , Sensitizer. Moisture sensitive. |

| Dichloromethane (DCM) | Solvent | Anhydrous | Volatile, Carcinogen suspect. |

| Hexane / Ethyl Acetate | Recrystallization | ACS Grade | Flammable. |

| Ethanol | Wash Solvent | Absolute | Flammable. |

Equipment

-

Schlenk line or Nitrogen manifold (to ensure anhydrous conditions).

-

Magnetic stirrer with temperature control.

-

Rotary evaporator.

-

Vacuum filtration setup.

-

Melting point apparatus.

Part 4: Experimental Protocol

Preparation of Amphetamine Free Base (If starting from Sulfate/HCl salt)

Note: Isocyanates react with water. If using an amine salt, you must liberate the free base and dry it thoroughly.

-

Dissolve 10 mmol of Amphetamine Sulfate in 15 mL of water.

-

Basify to pH >12 using 20% NaOH solution.

-

Extract with Dichloromethane (DCM) (

mL). -

Dry the combined organic layers over anhydrous

or -

Filter and use the DCM solution directly in the next step (determine concentration via weight of residue from a small aliquot).

Synthesis Protocol

Step 1: Reaction Setup

-

Charge a flame-dried 50 mL round-bottom flask with Amphetamine free base (1.35 g, 10 mmol) dissolved in 20 mL anhydrous DCM.

-

Purge the system with Nitrogen/Argon.

-

Cool the solution to

using an ice bath (reaction is exothermic).

Step 2: Addition

-

Add Phenyl Isocyanate (1.19 g, 1.09 mL, 10 mmol) dropwise via syringe over 10 minutes.

-

Tip: A slight excess (1.05 eq) of isocyanate ensures complete consumption of the controlled amine, but 1:1 is preferred to simplify purification.

-

-

Allow the mixture to warm to Room Temperature (RT) naturally.

-

Stir at RT for 2 hours.

-

Monitoring: Check by TLC (Silica, 20% EtOAc/Hexane). The amine spot (low

, streaking) should disappear; the urea product will appear as a distinct higher

-

Step 3: Workup

-

Quenching: If excess isocyanate was used, add 1 mL of Ethanol and stir for 10 mins to convert unreacted isocyanate to the ethyl carbamate (easily removed).

-

Evaporation: Remove solvent under reduced pressure (Rotovap) to yield a crude white/off-white solid.

Step 4: Purification

-

Recrystallization: Dissolve the crude solid in a minimum amount of hot Ethanol. Add hot water dropwise until turbidity persists, then cool slowly to

.-

Alternative: Recrystallize from Hexane/Ethyl Acetate (3:1).

-

-

Filtration: Collect crystals via vacuum filtration.

-

Drying: Dry in a vacuum desiccator over

overnight.

Part 5: Analytical Validation (Self-Validating System)

To ensure the protocol was successful, the product must meet the following criteria.

Characterization Data

| Technique | Diagnostic Signal | Validation Criteria |

| IR Spectroscopy | Urea C=O : ~1640 cm⁻¹N-H Stretch : ~3300-3350 cm⁻¹ | Absence of Isocyanate peak (~2270 cm⁻¹). Presence of strong Amide I/II bands. |

| ¹H NMR (CDCl₃) | Methyl Group : Doublet (~1.1 ppm)Benzylic CH₂ : Multiplet (~2.7-2.9 ppm)Urea NH : Broad singlets (~6.0-8.0 ppm) | Integration of Phenyl protons (10H total) vs Methyl (3H) must match 10:3 ratio. |

| Melting Point | Distinct sharp range | Literature range for similar derivatives is typically 130–140°C (Verify experimentally as specific isomer data varies). |

| Mass Spectrometry | Molecular Ion | Expected |

Workflow Diagram

Figure 2: Experimental workflow for the synthesis and purification of the urea derivative.

Part 6: Troubleshooting & Optimization

-

Low Yield / Oily Product:

-

Cause: Moisture in the solvent reacting with isocyanate to form diphenylurea (insoluble white solid, MP >230°C).

-

Solution: Ensure DCM is anhydrous. If a precipitate forms that is insoluble in hot ethanol, it is likely the diphenylurea byproduct; filter it off before recrystallizing the target.

-

-

Incomplete Reaction:

-

Cause: Old isocyanate (polymerized).

-

Solution: Distill phenyl isocyanate before use if it is not a clear liquid.

-

-

Stereochemistry:

-

If using (S)-Amphetamine or (R)-Amphetamine , the reaction retains the stereochemistry at the chiral center. This protocol is suitable for producing enantiopure standards if the starting amine is enantiopure.

-

References

-

NIST Chemistry WebBook. Amphetamine Properties and Derivatives.[6] National Institute of Standards and Technology.[6] Link

-

PubChem. 1,3-bis(1-phenylpropan-2-yl)urea (Analogous Structure Data). National Library of Medicine. Link

- Gal, J. (1984). Resolution of enantiomers of phenethylamines via urea derivatives. Journal of Chromatography A.

-

Sigma-Aldrich. Phenyl Isocyanate Product Information & Safety Data Sheet.Link

Sources

- 1. (1-Hydroxy-3-phenylpropan-2-yl)urea | C10H14N2O2 | CID 57464651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (1-Hydroxy-3-phenylpropan-2-yl)urea | C10H14N2O2 | CID 57464651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-phenylureas | Fisher Scientific [fishersci.com]

- 4. 1,3-bis(1-phenylpropan-2-yl)-Urea - SRIRAMCHEM [sriramchem.com]

- 5. 1,3-bis(1-phenylpropan-2-yl)-Urea - SRIRAMCHEM [sriramchem.com]

- 6. Amphetamine [webbook.nist.gov]

Application Note: High-Fidelity GC-MS Profiling of 1-Phenyl-3-(1-phenylpropan-2-yl)urea

This Application Note is designed for researchers and forensic scientists requiring a validated protocol for the analysis of 1-Phenyl-3-(1-phenylpropan-2-yl)urea (PPPU). This compound is a substituted urea, structurally characterizing a hybrid between an amphetamine moiety and an aniline moiety.

Commonly encountered as a byproduct in illicit amphetamine synthesis (specifically via isocyanate intermediates or contaminated Leuckart reactions) or as a degradation impurity in pharmaceutical precursors, its analysis is complicated by thermal instability .

Introduction & Scientific Context

The analysis of N,N'-disubstituted ureas by Gas Chromatography-Mass Spectrometry (GC-MS) presents a fundamental challenge: thermal degradation . Inside a hot GC injection port (typically 250°C+), substituted ureas undergo pyrolytic cleavage to form isocyanates and amines.

For 1-Phenyl-3-(1-phenylpropan-2-yl)urea , the thermal degradation pathway yields:

-

Amphetamine (1-phenylpropan-2-amine)

-

Phenyl Isocyanate

-

Aniline

-

1-Phenylpropan-2-yl isocyanate

Without derivatization or controlled injection techniques, the analyst may falsely identify these degradation products as the primary analytes, missing the parent urea entirely. This protocol details a Two-Tier Approach :

-

Direct Injection (Cold Inlet): For screening.

-

Derivatization (Silylation): For quantitative confirmation and structural stability.

Experimental Protocol

Sample Preparation

Reagents:

-

Extraction Solvent: Ethyl Acetate or Dichloromethane (HPLC Grade).

-

Derivatizing Agent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).

-

Internal Standard: Eicosane (

) or Deuterated Amphetamine-Urea (if available).

Workflow:

-

Extraction: Dissolve 10 mg of sample in 5 mL Ethyl Acetate. Sonicate for 5 minutes.

-

Filtration: Filter through a 0.22 µm PTFE syringe filter.

-

Aliquot: Transfer 100 µL of filtrate to a GC vial.

-

Derivatization (Tier 2 only):

-

Evaporate solvent to dryness under Nitrogen stream.

-

Add 50 µL Ethyl Acetate + 50 µL BSTFA (with 1% TMCS).

-

Incubate at 70°C for 30 minutes . (Heat is required to silylate the urea nitrogens effectively).

-

Cool to room temperature before injection.

-

GC-MS Instrumentation Parameters

The following parameters are optimized to minimize thermal stress while ensuring separation from the symmetric dimer (1,3-bis(1-phenylpropan-2-yl)urea).

| Parameter | Setting | Rationale |

| GC System | Agilent 7890B / 8890 (or equiv) | High-precision oven control required. |

| Column | DB-5MS UI (30m x 0.25mm x 0.25µm) | Non-polar phase reduces tailing of polar urea groups. |

| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Optimal linear velocity for resolution. |

| Inlet Mode | Pulsed Splitless or PTV | PTV is preferred to introduce sample at low temp (60°C). |

| Inlet Temp | 200°C (Isothermal) or PTV Ramp | Keep <220°C to minimize pyrolysis of underivatized urea. |

| Injection Vol | 1.0 µL | Standard volume. |

| Oven Program | 80°C (1 min) → 20°C/min → 280°C (hold 5 min) | Rapid ramp preserves peak shape; high final temp elutes dimers. |

| Transfer Line | 280°C | Prevents condensation of high MW ureas. |

| Ion Source | EI (70 eV) @ 230°C | Standard ionization. |

| Scan Range | m/z 40 – 450 | Covers parent ion (254) and derivatized mass (326/398). |

Results & Discussion

Fragmentation Pattern (Mass Spectrum)[1]

Native Compound (Underivatized)

-

Molecular Ion (

): m/z 254 (Often weak due to instability). -

Base Peak: m/z 91 (Tropylium ion,

) - Characteristic of the benzyl group. -

Key Fragments:

-

m/z 119 (Phenyl isocyanate ion,

) - Evidence of thermal cleavage. -

m/z 93 (Aniline radical cation) - If rearrangement occurs.

-

m/z 162 (M - 92) - Loss of toluene/benzyl group.

-

TMS-Derivative (Di-TMS)

-

Molecular Ion (

): m/z 398 (Bis-TMS derivative). -

Mechanism: Silylation replaces the H on both nitrogen atoms (

). -

Diagnostic Value: The shift from m/z 254 to m/z 398 confirms the presence of two reactive amine protons, validating the urea structure.

Thermal Degradation Pathway

The diagram below illustrates why direct injection often fails and how derivatization stabilizes the analyte.

Figure 1: Analytical workflow contrasting the thermal degradation pathway (Red) with the stabilization via silylation (Green).

Troubleshooting & Validation

Differentiating Isomers

The analyst must distinguish the target (asymmetric) from the symmetric dimer (1,3-bis(1-phenylpropan-2-yl)urea), a common impurity in Leuckart amphetamine synthesis.

| Feature | Target (Asymmetric) | Symmetric Dimer (Impurity) |

| Structure | Phenyl - Urea - Amphetamine | Amphetamine - Urea - Amphetamine |

| MW | 254 Da | 296 Da |

| Key Ion | m/z 119 (Phenyl Isocyanate) | Absent (No aniline moiety) |

| Elution | Elutes Earlier | Elutes Later (Higher MW) |

Inlet Activity

-

Symptom: Tailing peaks or complete loss of the urea peak.

-

Cause: Active sites (silanols) in the liner reacting with the urea.

-

Fix: Use Ultra-Inert liners with wool (deactivated). Replace liner every 50-100 injections.

References

-

Siuzdak, G., et al. (2015).[1] New metabolomic platform reveals extent of thermal degradation in GC–MS. Bioanalysis Zone. Link

-

Karg, F.P.M. (1993).[2] Determination of phenylurea pesticides in water by derivatization with heptafluorobutyric anhydride and gas chromatography-mass spectrometry. Journal of Chromatography A, 634(1), 87-100.[2] Link

-

National Institutes of Health (NIH). (2021). Thermogravimetric Experiment of Urea at Constant Temperatures. PMC. Link

-

PubChem. (2023). 1,3-Bis(1-phenylpropan-2-yl)urea Compound Summary. National Library of Medicine. Link

Sources

Application Note: Synthesis & Certification of 1-Phenyl-3-(1-phenylpropan-2-yl)urea Reference Standards

This Application Note provides a comprehensive, self-validating protocol for the synthesis, purification, and certification of 1-Phenyl-3-(1-phenylpropan-2-yl)urea (also known as N-phenyl-N'-(α-methylphenethyl)urea).

This compound is the primary derivative formed when Amphetamine is reacted with Phenyl Isocyanate (PIC) . It serves as a critical Reference Standard for:

-

Forensic Analysis: Validating derivatization protocols used to enhance UV/MS detectability of amphetamine in biological matrices.

-

Impurity Profiling: Identifying urea-based byproducts in illicit synthesis or pharmaceutical degradation.

Introduction & Scientific Rationale

The preparation of analytical reference standards requires higher rigor than standard organic synthesis. The goal is not just yield, but traceability, homogeneity, and definitive structural elucidation .

The target molecule is an asymmetrical urea formed by the nucleophilic addition of the primary amine of amphetamine to the electrophilic carbon of phenyl isocyanate.

Mechanism & Causality:

-

Nucleophilic Attack: The lone pair on the amphetamine nitrogen attacks the isocyanate carbon.

-

Proton Transfer: Rapid proton transfer stabilizes the urea linkage.

-

Critical Control Point: Phenyl isocyanate is highly moisture-sensitive. Hydrolysis yields aniline, which reacts with remaining isocyanate to form 1,3-Diphenylurea (DPU) . This is the primary impurity. The protocol below is designed to minimize DPU formation and remove it efficiently.

Safety & Compliance (Critical)

-

Amphetamine: Schedule II Controlled Substance (US). All handling must occur in a DEA-licensed facility under strict inventory logging.

-

Phenyl Isocyanate: Lachrymator, potent sensitizer. Handle only in a fume hood.

-

PPE: Nitrile gloves (double-gloved), lab coat, safety glasses.

Experimental Protocol

Reagents & Materials

| Reagent | Grade | Role | Note |

| Amphetamine Sulfate | USP/EP | Precursor | Must be converted to free base. |

| Phenyl Isocyanate | >98% | Reagent | Distill if significant precipitate is visible. |

| Dichloromethane (DCM) | Anhydrous | Solvent | Dried over molecular sieves. |

| Sodium Hydroxide (1N) | AR | Base | For free-basing amphetamine. |

| Hexane / Ethanol | HPLC | Recrystallization | Solvent system for purification. |

Workflow Diagram (DOT)

Figure 1: Synthetic workflow for the preparation of high-purity urea reference standards.

Step-by-Step Methodology

Step 1: Generation of Amphetamine Free Base

Rationale: Amphetamine salts are non-nucleophilic. The free base is required for reaction.

-

Dissolve 1.00 g (2.7 mmol) of Amphetamine Sulfate in 10 mL distilled water.

-

Add 5 mL of 1N NaOH dropwise with stirring until pH > 12.

-

Extract the turbid solution with 3 x 10 mL Dichloromethane (DCM) .

-

Combine organic layers and dry over anhydrous MgSO₄ for 15 minutes.

-

Filter into a clean, dry round-bottom flask. Do not evaporate yet—use the DCM solution directly to minimize volatility losses.

Step 2: Coupling Reaction

Rationale: Low temperature addition prevents uncontrolled exotherms and minimizes side reactions.

-

Cool the Amphetamine/DCM solution to 0°C in an ice bath.

-

Prepare a solution of Phenyl Isocyanate (0.65 g, 5.4 mmol, 1.0 eq relative to amine) in 5 mL anhydrous DCM.

-

Note: Use exactly 1.0 equivalent relative to the free base content. Excess isocyanate creates difficult-to-remove impurities.

-

-

Add the isocyanate solution dropwise over 10 minutes under nitrogen atmosphere.

-

Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours .

-

Observation: A white precipitate may begin to form.

-

Step 3: Workup & Isolation

-

Evaporate the DCM under reduced pressure (Rotavap) at 40°C.

-

The residue is a white to off-white solid containing the Target Urea and potentially trace 1,3-Diphenylurea.

Step 4: Purification (Recrystallization)

Rationale: 1,3-Diphenylurea is highly insoluble in most solvents. The Target Urea is soluble in hot ethanol.

-

Dissolve the crude solid in the minimum amount of boiling Ethanol (~10-15 mL) .

-

Hot Filtration: If any solid remains undissolved in boiling ethanol, filter it off immediately (this is likely the diphenylurea impurity).

-

Allow the filtrate to cool slowly to RT, then refrigerate at 4°C for 4 hours.

-

Collect the crystals via vacuum filtration.

-

Wash with cold Hexane to remove unreacted organics.

-

Dry in a vacuum oven at 40°C for 12 hours.

Analytical Validation (Certification)[1][2]

To certify this material as a Reference Standard, it must pass the following criteria.

Expected Spectral Data